2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H16ClF3N2O3S and its molecular weight is 480.89. The purity is usually 95%.
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Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The benzo[e][1,2,4]thiadiazin framework.
- Substituents :
- A 5-chloro-2-methylphenyl group.
- A 3-(trifluoromethyl)benzyl moiety.
This unique combination of substituents contributes to its biological activity by influencing solubility, lipophilicity, and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Mechanism of Action : Compounds containing thiadiazine rings have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Case Studies : In vitro studies using human lung cancer cell lines (A549, HCC827) demonstrated that derivatives of thiadiazine effectively inhibited cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D cultures) .
Antimicrobial Activity
Compounds similar to the target compound have also been evaluated for their antimicrobial properties:
- Testing Methods : The antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Findings : Some derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
CNS Activity
There is evidence suggesting that related compounds may exert central nervous system (CNS) effects:
- Dual Activity : Certain derivatives have demonstrated both stimulant and depressant effects on the CNS in animal models, indicating potential applications in treating mood disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O3S/c1-14-9-10-17(23)12-19(14)28-21(29)27(18-7-2-3-8-20(18)32(28,30)31)13-15-5-4-6-16(11-15)22(24,25)26/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYBVLXLNFVCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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